molecular formula C13H12Cl2O5 B1144485 Ethacrynic Acid Epoxide CAS No. 27223-10-5

Ethacrynic Acid Epoxide

Cat. No.: B1144485
CAS No.: 27223-10-5
M. Wt: 319.13 g/mol
InChI Key: XAYYIOYUOMBDNK-UHFFFAOYSA-N
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Description

Ethacrynic Acid Epoxide is a derivative of Ethacrynic Acid, a well-known loop diuretic used primarily to treat edema and high blood pressure this compound is characterized by the presence of an epoxide group, which is a three-membered cyclic ether

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethacrynic Acid Epoxide, like its parent compound, is likely to interact with various enzymes, proteins, and other biomolecules. Ethacrynic Acid has been shown to inhibit symport of sodium, potassium, and chloride primarily in the ascending limb of Henle, but also in the proximal and distal tubules . This pharmacological action results in excretion of these ions, increased urinary output, and reduction in extracellular fluid .

Cellular Effects

Ethacrynic Acid has been shown to have some negative effects on the life-table parameters of the psocid in F1 and F2 generations . The addition of Ethacrynic Acid to diet stunted psocids growth by lengthening development time and increasing mortality .

Molecular Mechanism

Ethacrynic Acid acts by inhibiting NKCC2 in the thick ascending loop of Henle and the macula densa . This results in the excretion of sodium, potassium, and chloride ions, increased urinary output, and reduction in extracellular fluid .

Temporal Effects in Laboratory Settings

Ethacrynic Acid has been shown to have some negative effects on the life-table parameters of the psocid in F1 and F2 generations .

Dosage Effects in Animal Models

Ethacrynic Acid has been shown to have some negative effects on the life-table parameters of the psocid in F1 and F2 generations .

Metabolic Pathways

Ethacrynic Acid has been shown to inhibit symport of sodium, potassium, and chloride primarily in the ascending limb of Henle, but also in the proximal and distal tubules .

Transport and Distribution

Ethacrynic Acid acts on the ascending limb of the loop of Henle and on the proximal and distal tubules .

Subcellular Localization

Ethacrynic Acid acts on the ascending limb of the loop of Henle and on the proximal and distal tubules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethacrynic Acid Epoxide can be synthesized through several methods. One common approach involves the epoxidation of Ethacrynic Acid using peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA). The reaction typically occurs under mild conditions, with the peroxy acid reacting with the double bond in Ethacrynic Acid to form the epoxide ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions: Ethacrynic Acid Epoxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethacrynic Acid Epoxide has several scientific research applications:

Comparison with Similar Compounds

Ethacrynic Acid Epoxide can be compared with other epoxide-containing compounds:

Uniqueness: this compound is unique due to its origin from Ethacrynic Acid, a compound with established medical uses.

Properties

CAS No.

27223-10-5

Molecular Formula

C13H12Cl2O5

Molecular Weight

319.13 g/mol

IUPAC Name

2-[2,3-dichloro-4-(2-ethyloxirane-2-carbonyl)phenoxy]acetic acid

InChI

InChI=1S/C13H12Cl2O5/c1-2-13(6-20-13)12(18)7-3-4-8(11(15)10(7)14)19-5-9(16)17/h3-4H,2,5-6H2,1H3,(H,16,17)

InChI Key

XAYYIOYUOMBDNK-UHFFFAOYSA-N

Canonical SMILES

CCC1(CO1)C(=O)C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl

Synonyms

[2,3-Dichloro-4-(2-ethylglycidoyl)phenoxy]acetic Acid;  2-[2,3-Dichloro-4-[(2-ethyl-2-oxiranyl)carbonyl]phenoxy]acetic Acid

Origin of Product

United States

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